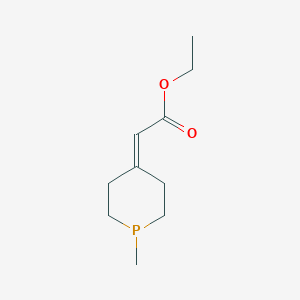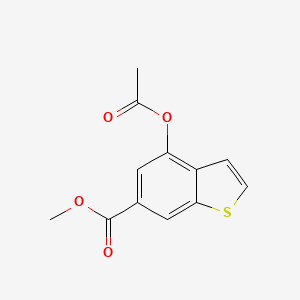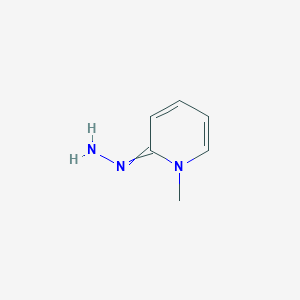
2-(1-Ethoxynonyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Ethoxynonyl)phenol is an organic compound that belongs to the class of alkylphenols. It is characterized by the presence of a phenol group substituted with a 1-ethoxynonyl chain. This compound is known for its surfactant properties and is commonly used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Ethoxynonyl)phenol typically involves the alkylation of phenol with 1-ethoxynonane. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale alkylation processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1-Ethoxynonyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include sodium dichromate and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(1-Ethoxynonyl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and processes.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential therapeutic applications and toxicological effects.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial products.
Wirkmechanismus
The mechanism of action of 2-(1-Ethoxynonyl)phenol involves its interaction with biological membranes and proteins. The compound can disrupt cellular processes by altering membrane fluidity and protein function. It is also known to interact with hormone receptors, leading to endocrine-disrupting effects.
Vergleich Mit ähnlichen Verbindungen
- Nonylphenol
- Octylphenol
- Dodecylphenol
Comparison: 2-(1-Ethoxynonyl)phenol is unique due to its specific ethoxynonyl substitution, which imparts distinct surfactant properties compared to other alkylphenols. Its structure allows for specific interactions with biological membranes and proteins, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
31325-89-0 |
|---|---|
Molekularformel |
C17H28O2 |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
2-(1-ethoxynonyl)phenol |
InChI |
InChI=1S/C17H28O2/c1-3-5-6-7-8-9-14-17(19-4-2)15-12-10-11-13-16(15)18/h10-13,17-18H,3-9,14H2,1-2H3 |
InChI-Schlüssel |
QNLKWCKOLQAQNX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C1=CC=CC=C1O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



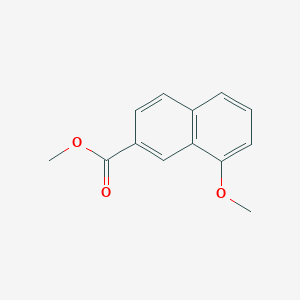

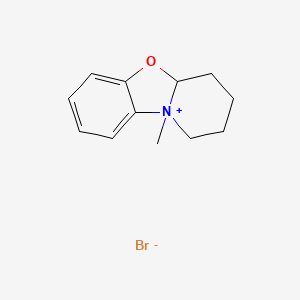
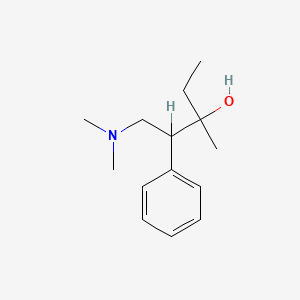
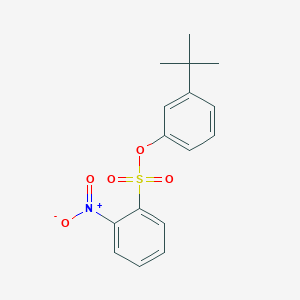
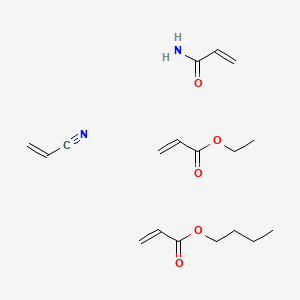
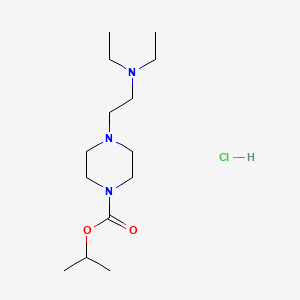
![3,5-Diphenyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B14689031.png)
